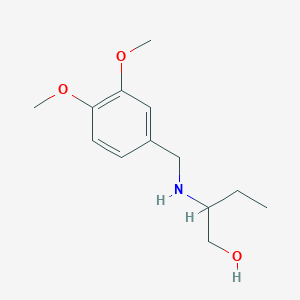
2-((3,4-Dimethoxybenzyl)amino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dimethoxybenzyl)amino)butan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring through a methylamino linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and butan-1-amine.
Formation of Schiff Base: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with butan-1-amine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-one.
Reduction: Formation of 2-[(3,4-Dimethoxyphenyl)methylamino]butane.
Substitution: Formation of derivatives with substituted aromatic rings.
科学研究应用
2-((3,4-Dimethoxybenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
相似化合物的比较
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the side chain structure.
2-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic structure but with an ethanol group instead of a butanol group.
Verapamil Related Compound B: Contains a similar aromatic ring but with different functional groups and side chains.
Uniqueness: 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol is a derivative of butan-1-ol, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a butanol backbone with a dimethoxybenzyl amine substituent. The synthesis typically involves the reaction of 3,4-dimethoxybenzylamine with butan-1-ol under controlled conditions to yield the target compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. Studies have shown effectiveness against:
- Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Effective against Candida species.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It appears to modulate neurotransmitter levels and could potentially protect neuronal cells from oxidative stress.
3. Anti-inflammatory Properties
The compound has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting a role in reducing inflammation. This could have implications for treating conditions like arthritis or other inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
1. Interaction with Receptors
This compound may interact with various neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
2. Modulation of Enzymatic Activity
It has been suggested that the compound may inhibit certain enzymes involved in inflammation and microbial resistance.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed potent activity against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
Case Study 2: Neuroprotective Potential
In a neuroprotection study conducted on animal models, the administration of this compound resulted in reduced neuronal death following induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment.
Research Findings Summary Table
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUXWUGFLRLGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














